molecular formula C13H32N4 B085834 6,10-Dimethyl-2,6,10,14-tetraazapentadecane CAS No. 123-67-1

6,10-Dimethyl-2,6,10,14-tetraazapentadecane

Cat. No.: B085834
CAS No.: 123-67-1
M. Wt: 244.42 g/mol
InChI Key: XRTKMBBIDHUQNP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,10-Dimethyl-2,6,10,14-tetraazapentadecane typically involves the reaction of N,N’-dimethyl-N,N’-bis(3-methylaminopropyl)trimethylenediamine with appropriate reagents under controlled conditions . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

6,10-Dimethyl-2,6,10,14-tetraazapentadecane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction may produce secondary or tertiary amines .

Scientific Research Applications

6,10-Dimethyl-2,6,10,14-tetraazapentadecane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6,10-Dimethyl-2,6,10,14-tetraazapentadecane involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6,10-Dimethyl-2,6,10,14-tetraazapentadecane include:

Uniqueness

What sets this compound apart from similar compounds is its unique structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

N,N'-dimethyl-N'-[3-[methyl-[3-(methylamino)propyl]amino]propyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H32N4/c1-14-8-5-10-16(3)12-7-13-17(4)11-6-9-15-2/h14-15H,5-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTKMBBIDHUQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN(C)CCCN(C)CCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H32N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059557
Record name 1,3-Propanediamine, N,N'-dimethyl-N,N'-bis[3-(methylamino)propyl]-
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Molecular Weight

244.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123-67-1
Record name N1,N3-Dimethyl-N1,N3-bis[3-(methylamino)propyl]-1,3-propanediamine
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Record name 2,6,10,14-Tetraazapentadecane, 6,10-dimethyl-
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Record name 123-67-1
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Record name 1,3-Propanediamine, N1,N3-dimethyl-N1,N3-bis[3-(methylamino)propyl]-
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Record name 1,3-Propanediamine, N,N'-dimethyl-N,N'-bis[3-(methylamino)propyl]-
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Record name N,N'-dimethyl-N,N'-bis(3-methylaminopropyl)trimethylenediamine
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Record name 6,10-Dimethyl-2,6,10,14-tetraazapentadecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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